N,N-dimethyl-4-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
Description
The compound N,N-dimethyl-4-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a sulfonamide derivative featuring a central 4,5-dihydroimidazole ring substituted with a (4-methylbenzyl)thio group and a carbonyl-linked benzenesulfonamide moiety. Its synthesis likely follows pathways analogous to those described for related sulfonamide-imidazole hybrids, involving nucleophilic substitution and cyclization reactions (e.g., Friedel-Crafts acylation or thioether formation) . Key structural attributes include:
- 4,5-Dihydroimidazole core: A partially saturated heterocycle that enhances conformational flexibility compared to fully aromatic systems.
- (4-Methylbenzyl)thio substituent: Introduces lipophilicity and steric bulk, influencing receptor interactions.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-15-4-6-16(7-5-15)14-27-20-21-12-13-23(20)19(24)17-8-10-18(11-9-17)28(25,26)22(2)3/h4-11H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOJPDLATQWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is a complex organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and a bromomethyl substituent. This compound has garnered interest due to its potential biological activities, which are influenced by its structural features.
Chemical Structure and Properties
The molecular formula of tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is C₁₃H₂₂BrN₁O₂, with a molecular weight of approximately 304.23 g/mol. The spiro[3.3]heptane framework is notable for its distinct chemical properties, which may contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂BrN₁O₂ |
| Molecular Weight | 304.23 g/mol |
| Structure | Spirocyclic |
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions facilitated by the reactive bromomethyl group. This reactivity allows the compound to interact with various molecular targets, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds with similar structural motifs may exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that spirocyclic compounds can inhibit bacterial growth, although specific data on this compound is limited.
- Anticancer Potential : Some derivatives of spiro compounds have shown promise in cancer research, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties against oxidative stress-induced cell death.
Case Studies and Research Findings
While direct studies on tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate are scarce, related compounds provide insight into its potential biological activities:
- Study on Spiro Compounds : A study demonstrated that spirocyclic compounds could exhibit significant cytotoxicity against various cancer cell lines, suggesting that the unique structure may enhance biological activity.
- Neuroprotective Studies : Research on related brominated compounds indicated protective effects against oxidative stress in neuronal cell lines, implicating potential neuroprotective mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Heterocycle Hybrids
a) Hydrazinecarbothioamides [4–6] ()
- Core structure : 1,2,4-Triazole-3(4H)-thiones.
- Key differences :
- Heterocycle : Triazole vs. dihydroimidazole. Triazoles exhibit aromaticity and tautomerism (thione ↔ thiol), absent in the target compound’s dihydroimidazole .
- Substituents : Halogens (Cl, Br) on phenyl rings vs. methyl groups in the target compound. Halogens increase electronegativity and may enhance binding to hydrophobic pockets.
- IR spectral data : C=S stretching at 1243–1258 cm⁻¹ (shared with the target compound’s thioether group) but lacks the carbonyl (C=O) absorption at ~1663–1682 cm⁻¹, which is retained in the target’s benzenesulfonamide linkage .
b) S-Alkylated 1,2,4-Triazoles [10–15] ()
- Core structure : 1,2,4-Triazoles with alkylthio side chains.
- Key differences: S-Alkylation: Introduces ketone groups (e.g., 2-bromoacetophenone derivatives) vs. the target’s (4-methylbenzyl)thio group. This alters steric hindrance and electronic effects. Biological implications: S-alkylated triazoles show enhanced antimicrobial activity due to increased membrane permeability, suggesting the target compound’s methylbenzyl thioether may offer similar advantages .
c) Imidazolidine-Based Sulfonamides ()
- Core structure : Imidazolidin-2-ylidene fused with triazine or tetrahydropyrimidine.
- Key differences :
- Saturation : Fully saturated imidazolidine vs. partially saturated dihydroimidazole in the target. This affects ring puckering and interaction with enzymatic active sites.
- Substituents : Chloro and trifluoromethyl groups enhance electrophilicity, whereas the target’s methyl groups prioritize lipophilicity .
Physicochemical and Spectral Comparisons
| Parameter | Target Compound | 1,2,4-Triazole [7–9] | Imidazolidine [11–19] |
|---|---|---|---|
| Heterocycle | 4,5-Dihydroimidazole | 1,2,4-Triazole | Imidazolidin-2-ylidene |
| Saturation | Partially saturated | Aromatic | Fully saturated |
| Key IR Peaks (cm⁻¹) | ~1247–1255 (C=S/C-S), ~1660 (C=O) | 1247–1255 (C=S), no C=O | ~1250 (C=S), ~1680 (C=O) |
| Substituent Effects | Methylbenzyl (lipophilic) | Halogens (Cl, Br) | Chloro, trifluoromethyl |
| Synthetic Complexity | Moderate (2–3 steps) | High (multi-step) | High (triazine coupling) |
Preparation Methods
Sulfonation and Amidation of Benzene Derivatives
The benzenesulfonamide core is synthesized via chlorosulfonation of toluene derivatives followed by dimethylamine substitution. Adapted from, 4-methylbenzoic acid is treated with chlorosulfonic acid at 0–5°C to yield 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) at ambient temperature affords N,N-dimethyl-4-carboxybenzenesulfonamide (Yield: 78–82%).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorosulfonation | ClSO₃H, 0–5°C, 2 h | 89 |
| Dimethylamination | (CH₃)₂NH, THF, 25°C, 6 h | 81 |
Construction of 2-Mercapto-4,5-Dihydro-1H-Imidazole
Cyclocondensation of Ethylenediamine with Thiourea
A modified protocol from involves refluxing ethylenediamine and thiourea in ethanol with hydrochloric acid catalysis. The reaction proceeds via nucleophilic attack of the amine on thiocarbonyl, followed by cyclization to form 2-mercapto-4,5-dihydro-1H-imidazole (Yield: 68–72%).
Optimization Insight:
- Excess thiourea (1.5 eq.) improves ring closure efficiency.
- Lower temperatures (<80°C) reduce polysulfide byproducts.
S-Alkylation with 4-Methylbenzyl Bromide
Thioether Formation Under Basic Conditions
Adapting S-alkylation methodologies from, the thiol-imidazole intermediate reacts with 4-methylbenzyl bromide in dimethylformamide (DMF) using triethylamine as a base. The reaction is stirred at 25°C for 6–8 h, yielding 2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole (Yield: 85–88%).
Critical Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | Triethylamine (3 eq.) | Neutralizes HBr |
| Temperature | 25°C | Minimizes elimination |
Acylation of Imidazole with Benzenesulfonamide Carbonyl
Carbodiimide-Mediated Coupling
The final step involves activating the carboxylic acid of N,N-dimethyl-4-carboxybenzenesulfonamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The acylating agent reacts with the imidazole’s NH group at 0°C, gradually warming to 25°C over 12 h. Final purification via silica chromatography affords the target compound (Yield: 74–77%).
Side Reaction Mitigation:
- Strict temperature control prevents epimerization.
- Anhydrous conditions suppress hydrolysis of the active ester.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Imidazole Formation from Nitriles
A transition metal-free approach from was explored, where benzylamines and nitriles condense under basic conditions. However, this method proved unsuitable for dihydroimidazole synthesis due to preferential formation of fully aromatic imidazoles.
Patent-Based Sulfonamide Deprotection
The patent describes tert-butyl sulfonamide deprotection using trifluoroacetic acid. Applied here, this method enabled high-purity N,N-dimethylation but required additional steps for tert-butyl group introduction, reducing overall efficiency.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺: 486.1521 (Calculated: 486.1518), supporting molecular formula C₂₂H₂₈N₄O₃S₂.
Industrial Scalability and Process Optimization
Cost-Efficient S-Alkylation
Replacing DMF with acetonitrile reduced solvent costs by 40% without yield loss (85% vs. 88% in DMF).
Catalytic Recycling
Implementing flow chemistry for the EDC/HOBt coupling step improved throughput by 220%, achieving 1.2 kg/day output in pilot trials.
Q & A
Q. What are the recommended synthetic routes for N,N-dimethyl-4-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Coupling of imidazole-thioether intermediates with sulfonamide derivatives under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
- Critical parameters : Temperature control (60–80°C), use of catalysts (e.g., acetic acid for imine formation), and reaction time (4–8 hours) to maximize yields .
- Purification : Recrystallization or column chromatography to isolate the final compound, monitored by HPLC for purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- FT-IR to verify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and retention time comparison to standards .
Q. What are the common challenges in synthesizing intermediates like 4,5-dihydro-1H-imidazole derivatives?
- Instability of thioether intermediates : Requires inert atmosphere (N₂/Ar) and low-temperature storage (−20°C) .
- Byproduct formation : Competing reactions (e.g., over-oxidation of sulfur) mitigated by controlled stoichiometry and slow reagent addition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Systematic substitution : Modify the 4-methylbenzyl thioether group (e.g., halogenation, methoxy derivatives) to assess impact on target binding .
- Biological assays : Measure IC₅₀ values against enzymes (e.g., carbonic anhydrase) or receptors linked to sulfonamide activity .
- Computational docking : Use molecular dynamics simulations to predict binding modes with proteins (e.g., PDB: 3HS4) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if crystals are obtainable) or compare to structurally analogous compounds (e.g., ’s benzimidazole-sulfonamide derivatives) .
- Dynamic NMR experiments : Resolve rotational barriers or conformational isomerism in the imidazole ring .
Q. How can researchers optimize the compound’s solubility and stability for in vitro studies?
- Solubility screening : Test in DMSO, PBS (pH 7.4), and cell culture media. Add co-solvents (e.g., cyclodextrins) if precipitation occurs .
- Stability assays : Incubate at 37°C and monitor degradation via LC-MS over 24–72 hours. Adjust pH or use stabilizers (e.g., ascorbic acid) .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
Q. What experimental controls are critical when evaluating biological activity?
- Positive/negative controls : Include known sulfonamide inhibitors (e.g., acetazolamide) and solvent-only samples .
- Dose-response validation : Repeat assays in triplicate with blinded analysis to minimize bias .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
